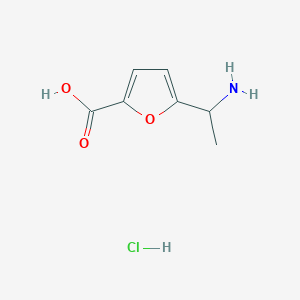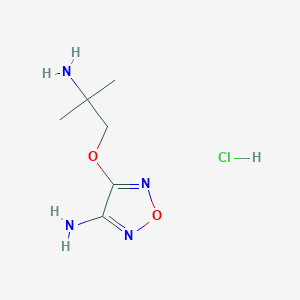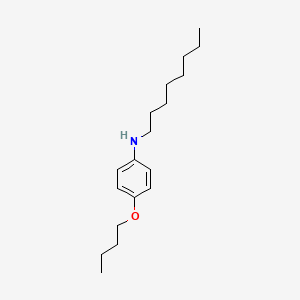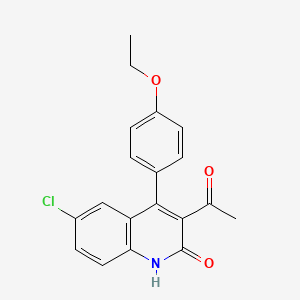
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one
Descripción general
Descripción
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one, also known as ACQ, is a chemical compound of interest in the biological sciences due to its wide range of potential applications. It is a quinoline derivative with a unique structure that has been found to possess a variety of interesting and potentially useful properties.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Chemical Transformations : The compound can undergo various chemical transformations. For instance, it can participate in reactions leading to the synthesis of diverse quinoline derivatives. This adaptability in chemical reactions highlights its potential as a versatile intermediate in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).
Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones : The compound is used in the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, which are potential intermediates for various pharmaceutical compounds (Manoj & Prasad, 2010).
Formation of Various Quinoline Derivatives : Through specific reactions and conditions, a variety of quinoline derivatives can be formed from 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one. These derivatives are often used in further chemical and pharmacological research (Abass, Hassanin, Allimony, & Hassan, 2015).
Biological and Pharmacological Research
Antimicrobial Activity : Some derivatives synthesized from the compound have demonstrated significant antimicrobial activity, making it a valuable precursor in the development of new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Anti-inflammatory and Analgesic Activities : Derivatives of the compound have shown potential in anti-inflammatory and analgesic activities, suggesting its utility in the development of novel pharmaceuticals for treating pain and inflammation (Gupta & Mishra, 2016).
Psychopharmacological Activity : The compound's derivatives have been studied for their psychopharmacological activities, indicating potential applications in the treatment of mental health disorders (Emmie de et al., 2019).
Cytotoxicity and Anticancer Activity : Some synthesized derivatives show cytotoxic effects against various cancer cell lines, underscoring the potential of the compound in cancer research (Bolakatti et al., 2020).
Physical and Chemical Properties
Nonlinear Optical Properties : Derivatives of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one have been studied for their nonlinear optical properties, which are essential in various technological applications (Khalid et al., 2019).
NMR Spectroscopy Study : The compound has been subjected to detailed NMR spectroscopy analysis, providing valuable insights into its structural and electronic properties, which are crucial for understanding its reactivity and potential applications (Vontobel et al., 2020).
Propiedades
IUPAC Name |
3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-14-7-4-12(5-8-14)18-15-10-13(20)6-9-16(15)21-19(23)17(18)11(2)22/h4-10H,3H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWMRUBDVCAOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
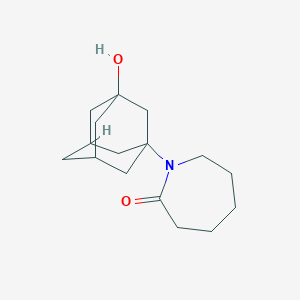
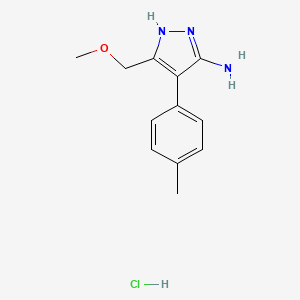

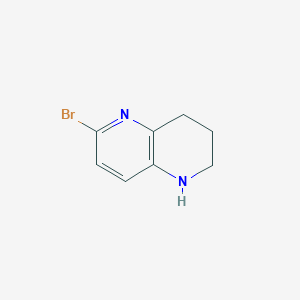
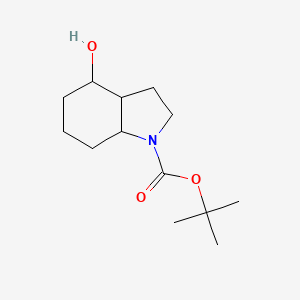
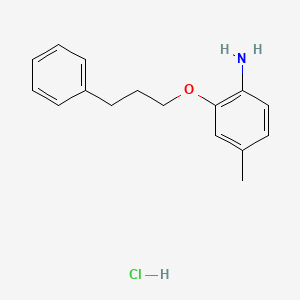
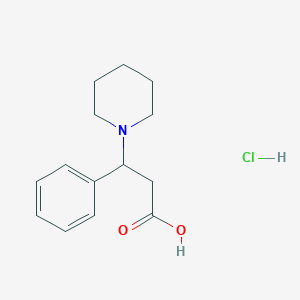
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
